N-(2-(5-(3-甲基苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3,3-二苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic ring system consisting of a pyrazole ring fused to a pyrimidine ring . This core is substituted with various groups including a 3-methylbenzyl group and a diphenylpropanamide group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core followed by various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring systems and various substituents. The pyrazolo[3,4-d]pyrimidine core provides a rigid, planar structure, while the various substituents add complexity and potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the amide group could potentially undergo hydrolysis or condensation reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and potentially lipophilic. The compound’s solubility, melting point, boiling point, and other properties would depend on the specific arrangement and nature of its functional groups .科学研究应用
抗癌应用
由于具有显着的抗癌活性,多项研究专注于新型吡唑并嘧啶衍生物的合成。例如,Rahmouni 等人(2016 年)合成了一系列新型吡唑并嘧啶,并评估了其对不同癌细胞系(包括 HCT-116 和 MCF-7)的细胞毒活性。这些化合物表现出有希望的细胞毒活性,表明它们作为抗癌剂的潜力 (Rahmouni 等人,2016 年)。同样,Abdellatif 等人(2014 年)报道了吡唑并[3,4-d]嘧啶-4-酮衍生物的合成,该衍生物对 MCF-7 人乳腺癌腺癌细胞系具有显着的抗肿瘤活性 (Abdellatif 等人,2014 年)。
抗炎和抗溃疡特性
Auzzi 等人(1983 年)探索了吡唑并[1,5-a]嘧啶-7-酮作为一类新型非甾体抗炎药 (NSAID),该药物表现出有希望的活性,而没有传统 NSAID 通常伴有的溃疡作用。这突出了该化合物在开发更安全的抗炎疗法中的潜力 (Auzzi 等人,1983 年)。
抗菌活性
新型吡唑衍生物(包括吡唑并嘧啶结构)已被合成并评估其抗菌性能。Hafez 等人(2016 年)创造的化合物既显示出抗菌活性,又显示出抗癌活性,表明在药物开发中具有双重用途潜力 (Hafez 等人,2016 年)。
合成和化学表征
Heo 和 Jeon(2017 年)的研究描述了一种用于构建 N-烷基-4-烷基氨基-1-芳基-1H-吡唑并[3,4-d]嘧啶-6-甲酰胺衍生物化合物库的固相合成方法,展示了吡唑并嘧啶支架在药物化学中的多功能性和实用性 (Heo 和 Jeon,2017 年)。
未来方向
作用机制
Target of Action
The compound contains a pyrazolo[3,4-d]pyrimidine moiety, which is a structural feature found in various bioactive molecules . Compounds with this structure often interact with kinases, G-protein coupled receptors, or other proteins involved in signal transduction .
Mode of Action
The mode of action of such compounds typically involves binding to their target protein and modulating its activity . The exact changes induced by this compound would depend on the specific target and the nature of the interaction.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the common targets of pyrazolo[3,4-d]pyrimidine compounds, potential affected pathways could include various signal transduction pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors including its chemical structure and the specific biological context. In general, compounds with this structure are designed to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. These could potentially include changes in cell proliferation, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The specific effects would depend on the compound’s chemical properties and its biological context .
属性
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c1-22-9-8-10-23(17-22)20-34-21-32-29-27(30(34)37)19-33-35(29)16-15-31-28(36)18-26(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-14,17,19,21,26H,15-16,18,20H2,1H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBEOKRFLYMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。